molecular formula C12H11FN2O2S B13003950 2-Amino-N-(2-fluorophenyl)benzenesulfonamide CAS No. 178479-22-6

2-Amino-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B13003950
CAS No.: 178479-22-6
M. Wt: 266.29 g/mol
InChI Key: HRBKROPZCWMNCS-UHFFFAOYSA-N
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Description

2-Amino-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11FN2O2S and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Fluoroaniline+Benzenesulfonyl chlorideThis compound+HCl\text{2-Fluoroaniline} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Fluoroaniline+Benzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-fluorophenyl)benzenesulfonamide
  • 2-Amino-N-(2-chlorophenyl)benzenesulfonamide
  • 2-Amino-N-(2-bromophenyl)benzenesulfonamide

Uniqueness

2-Amino-N-(2-fluorophenyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution on biological activity and chemical reactivity .

Properties

CAS No.

178479-22-6

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

2-amino-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2

InChI Key

HRBKROPZCWMNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

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